Cas no 83420-57-9 (4-(4-Ethynylphenyl)pyridine)

4-(4-Ethynylphenyl)pyridine structure
4-(4-Ethynylphenyl)pyridine structure
Nome do Produto:4-(4-Ethynylphenyl)pyridine
N.o CAS:83420-57-9
MF:C13H9N
MW:179.217262983322
MDL:MFCD30484439
CID:4763166
PubChem ID:87070547

4-(4-Ethynylphenyl)pyridine Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(4-ethynylphenyl)pyridine
    • Pyridine, 4-(4-ethynylphenyl)-
    • 4-(4-Ethynylphenyl)pyridine (ACI)
    • SCHEMBL140223
    • AS-84855
    • AKOS040815740
    • CS-0147311
    • E81911
    • F2167-5104
    • 83420-57-9
    • A1-27635
    • 4-(4-Ethynylphenyl)pyridine
    • MDL: MFCD30484439
    • Inchi: 1S/C13H9N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-10H
    • Chave InChI: SRTDAMGILHTMNG-UHFFFAOYSA-N
    • SMILES: C#CC1C=CC(C2C=CN=CC=2)=CC=1

Propriedades Computadas

  • Massa Exacta: 179.073499291g/mol
  • Massa monoisotópica: 179.073499291g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 211
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.8
  • Superfície polar topológica: 12.9

4-(4-Ethynylphenyl)pyridine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
Y1258106-5g
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
5g
$690 2024-06-05
Aaron
AR01X019-250mg
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
250mg
$74.00 2025-02-12
1PlusChem
1P01WZSX-1g
4-(4-Ethynylphenyl)pyridine
83420-57-9 95%
1g
$245.00 2024-04-21
eNovation Chemicals LLC
Y1258106-100mg
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
100mg
$100 2024-06-05
1PlusChem
1P01WZSX-100mg
4-(4-Ethynylphenyl)pyridine
83420-57-9 95%
100mg
$104.00 2024-04-21
eNovation Chemicals LLC
Y1258106-1g
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
1g
$195 2025-02-28
eNovation Chemicals LLC
Y1258106-250mg
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
250mg
$135 2025-02-28
eNovation Chemicals LLC
Y1258106-1g
4-(4-Ethynylphenyl)pyridine
83420-57-9 98%
1g
$195 2024-06-05
Matrix Scientific
216682-1g
4-(4-Ethynylphenyl)pyridine, 95%
83420-57-9 95%
1g
$1320.00 2023-09-06
Matrix Scientific
216682-2.500g
4-(4-Ethynylphenyl)pyridine, 95%
83420-57-9 95%
2.500g
$2228.00 2023-09-06

4-(4-Ethynylphenyl)pyridine Método de produção

Método de produção 1

Condições de reacção
1.1 -
2.1 Reagents: Potassium carbonate
Referência
Tertiary Amines Acting as Alkyl Radical Equivalents Enabled by a P/N Heteroleptic Cu(I) Photosensitizer
Zheng, Limeng; et al, Organic Letters, 2020, 22(22), 8888-8893

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  1 h, rt; 12 h, 60 °C
2.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, rt
Referência
Cavitand-Based Pd-Pyridyl Coordination Capsules: Guest-Induced Homo- or Heterocapsule Selection and Applications of Homocapsules to the Protection of a Photosensitive Guest and Chiral Capsule Formation
Nakamura, Munechika; et al, Chemistry - An Asian Journal, 2020, 15(14), 2218-2230

Método de produção 3

Condições de reacção
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  15 min, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  overnight, 100 °C; 100 °C → rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  overnight, 50 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  3 h, rt
Referência
Self-Assembling Molecular Capsules Based on α,γ-Cyclic Peptides
Ozores, Haxel Lionel; et al, Journal of the American Chemical Society, 2017, 139(2), 776-784

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium ethylxanthate ,  Ammonium iodide Solvents: Dimethyl sulfoxide ;  8 h, 130 °C
Referência
Aromatization of cyclic hydrocarbons via thioether elimination reaction
Liu, Yang; et al, Chemical Communications (Cambridge, 2023, 59(75), 11232-11235

Método de produção 5

Condições de reacção
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, rt
Referência
Cavitand-Based Pd-Pyridyl Coordination Capsules: Guest-Induced Homo- or Heterocapsule Selection and Applications of Homocapsules to the Protection of a Photosensitive Guest and Chiral Capsule Formation
Nakamura, Munechika; et al, Chemistry - An Asian Journal, 2020, 15(14), 2218-2230

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  15 h, 60 °C
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, 60 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, 25 °C
Referência
The effect of phenyl ring on the physical properties of liquid crystals containing 4-pyridyl terminal group
Chen, Ran; et al, Liquid Crystals, 2018, 45(12), 1825-1833

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  24 h, rt
Referência
Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group
Chen, Po C.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(9), 4839-4853

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  15 h, 60 °C
2.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt; 8 h, 60 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referência
Investigation of 4-pyridyl liquid crystals on the photovoltaic performance and stability of dye sensitized solar cells by the co-sensitization
Chen, Ran; et al, Dyes and Pigments, 2018, 159, 527-532

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, 25 °C
Referência
The effect of phenyl ring on the physical properties of liquid crystals containing 4-pyridyl terminal group
Chen, Ran; et al, Liquid Crystals, 2018, 45(12), 1825-1833

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  24 h, rt
Referência
Direct diazo-transfer reaction on β-lactam: Synthesis and preliminary biological activities of 6-triazolylpenicillanic acids
Chen, Po C.; et al, Bioorganic & Medicinal Chemistry, 2007, 15(23), 7288-7300

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, 25 °C
Referência
The effect of phenyl ring on the physical properties of liquid crystals containing 4-pyridyl terminal group
Chen, Ran; et al, Liquid Crystals, 2018, 45(12), 1825-1833

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referência
Investigation of 4-pyridyl liquid crystals on the photovoltaic performance and stability of dye sensitized solar cells by the co-sensitization
Chen, Ran; et al, Dyes and Pigments, 2018, 159, 527-532

Método de produção 13

Condições de reacção
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt; 8 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referência
Investigation of 4-pyridyl liquid crystals on the photovoltaic performance and stability of dye sensitized solar cells by the co-sensitization
Chen, Ran; et al, Dyes and Pigments, 2018, 159, 527-532

Método de produção 14

Condições de reacção
Referência
P/N Heteroleptic Cu(I)-Photosensitizer-Catalyzed Deoxygenative Radical Alkylation of Aromatic Alkynes with Alkyl Aldehydes Using Dipropylamine as a Traceless Linker Agent
Bao, Hanyang; et al, ACS Catalysis, 2020, 10(14), 7563-7572

4-(4-Ethynylphenyl)pyridine Raw materials

4-(4-Ethynylphenyl)pyridine Preparation Products

4-(4-Ethynylphenyl)pyridine Literatura Relacionada

Recomendar Artigos

Fornecedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.